![molecular formula C18H17FN2O3 B2576882 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 922001-45-4](/img/structure/B2576882.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide, also known as TRO19622, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide and related compounds play a significant role in organocatalysis and asymmetric synthesis. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, including derivatives similar to the compound , has been developed. This reaction, facilitated by bifunctional Cinchona alkaloid-derived thiourea catalysts, yields various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields, diastereo-, and enantioselectivities. Such advancements underscore the importance of these compounds in creating chiral centers and enhancing the arsenal of asymmetric synthetic methods (Bing Li, Ye Lin, & D. Du, 2019).
Pharmacophores in Medicinal Chemistry
Compounds structurally related to this compound serve as crucial pharmacophores in the development of novel therapeutic agents. Their structural motifs are recognized for their relevance in designing drugs aimed at treating neurological disorders, cancers, and infectious diseases. For example, the dibenzo[b,f][1,4]oxazepine scaffold is integral to the synthesis of fluorobenzamides with promising antimicrobial analogs. These compounds, featuring fluorine atoms in strategic positions, exhibit enhanced antimicrobial activity, highlighting the scaffold's potential in contributing to the discovery of new antibiotics (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYGWGHXVZNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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